S-Petasin
CAS No.: 70238-51-6
Cat. No.: VC21342667
Molecular Formula: C19H26O3S
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 70238-51-6 |
---|---|
Molecular Formula | C19H26O3S |
Molecular Weight | 334.5 g/mol |
IUPAC Name | [(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate |
Standard InChI | InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15-,17+,19+/m0/s1 |
Standard InChI Key | OHANKWLYFDFHOJ-RFTFGCRPSA-N |
Isomeric SMILES | C[C@H]1[C@@H](CCC2=CC(=O)[C@@H](C[C@]12C)C(=C)C)OC(=O)/C=C\SC |
SMILES | CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC |
Canonical SMILES | CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC |
Chemical Structure and Properties
S-Petasin is chemically identified as [(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate. Its molecular structure features a complex sesquiterpene backbone with specific functional groups that contribute to its biological activities.
Table 1: Chemical Properties of S-Petasin
Property | Value |
---|---|
Molecular Formula | C19H26O3S |
Molecular Weight | 334.47 g/mol |
IUPAC Name | [(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate |
CAS Number | 70238-51-6 |
InChI Key | OHANKWLYFDFHOJ-UHFFFAOYSA-N |
S-Petasin possesses specific stereochemistry that contributes to its biological activity. The compound features four chiral centers with (1R,2R,7S,8aR) configuration and a Z-configuration in the 3-methylsulfanylprop-2-enoate portion .
Natural Sources
S-Petasin has been isolated from several species of the Petasites genus, including:
-
Petasites formosanus - The most well-studied source, where S-Petasin is the most abundant sesquiterpene
-
Petasites japonicus - Recently confirmed as a source of S-Petasin with significant anti-adipogenic properties
-
Petasites hybridus - Contains S-Petasin along with its isomer isopetasin
-
Petasites officinalis - Another documented source of this compound
The compound is typically extracted from the rhizomes of these plants using solvents like hexane, followed by purification techniques such as high-performance liquid chromatography (HPLC) .
Pharmacological Activities
Anti-inflammatory Effects
S-Petasin demonstrates significant anti-inflammatory properties through multiple mechanisms. Research has shown that it inhibits the production of important inflammatory mediators including prostaglandin E2 (PGE2), leukotriene B4 (LTB4), and cysteinyl-leukotrienes .
In a study using mouse peritoneal macrophages, S-Petasin inhibited the lipopolysaccharide (LPS) induction of inducible nitric oxide synthase (iNOS) at both RNA and protein levels . It also inhibited the production of nitric oxide (NO) in a concentration-dependent manner in these macrophages . Furthermore, in an LPS-induced mouse model of peritonitis, S-Petasin significantly inhibited the accumulation of polymorphonuclear and mononuclear leukocytes in the peritoneal cavity .
Table 2: Anti-inflammatory Effects of S-Petasin in In Vitro and In Vivo Models
Additionally, S-Petasin and S-isopetasin showed potent NO inhibitory effects in LPS-induced RAW 264.7 cells, with IC50 values of 3.54 and 1.46 μg/mL, respectively . Both compounds also significantly inhibited iNOS and COX-2 expressions in these cells .
Anti-asthmatic and Anti-allergic Effects
One of the most well-documented activities of S-Petasin is its efficacy in treating asthma and allergic conditions. S-Petasin concentration-dependently inhibits phosphodiesterase (PDE) 3 and PDE4 activities with 50% inhibitory concentrations (IC50) of 25.5 and 17.5 μM, respectively . According to Lineweaver-Burk analysis, S-Petasin competitively inhibits PDE3 and PDE4 activities with respective dissociation constants for inhibitor binding (Ki) of 25.3 and 18.1 μM .
In an ovalbumin (OVA)-induced murine model of allergic asthma, S-Petasin significantly suppressed the enhancement of airway reactivity (Penh) value induced by methacholine in sensitized and challenged mice . It also significantly inhibited the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar fluids .
Anti-cancer Properties
Research has demonstrated that S-Petasin possesses significant anti-cancer properties, particularly against prostate cancer cell lines. In a study examining the effects of S-Petasin on human prostate carcinoma cell lines (LNCaP, DU145, and PC3), the compound exhibited significant dose- and time-dependent inhibitory effects on cell proliferation .
Western blot analysis revealed that S-Petasin reduced the protein levels of procaspase 3, 8, and 9 and cleaved poly(ADP-ribose) polymerase (PARP) in all tested prostate cancer cell lines, and reduced procaspase 7 in LNCaP and PC3 cells . Additionally, S-Petasin increased mitochondrial membrane permeability and cytochrome c release from mitochondria to the cytosol by reducing the ratio of BCL2/BAX in DU145 and PC3 cells .
Table 4: Anti-cancer Effects of S-Petasin on Prostate Cancer Cell Lines
Interestingly, S-Petasin had differential effects on p53 levels, up-regulating p53 in DU145 cells but down-regulating it in PC3 cells . This suggests that S-Petasin may induce apoptosis through both p53-dependent and p53-independent pathways, making it a versatile anti-cancer agent.
Anti-adipogenic Effects
Recent research has uncovered another promising activity of S-Petasin: its anti-adipogenic properties. In a study using 3T3-L1 pre-adipocytes, S-Petasin isolated from Petasites japonicus demonstrated strong anti-adipogenic activity .
The results showed that S-Petasin reduced glucose uptake and inhibited triglyceride accumulation in differentiated 3T3-L1 cells . Western blot assays indicated that S-Petasin down-regulated the expression of peroxisome proliferator-activated receptor gamma (PPAR-γ) and its target genes in a dose-dependent manner .
Table 5: Anti-adipogenic Effects of S-Petasin on 3T3-L1 Cells
These findings suggest that S-Petasin could potentially be developed as a therapeutic agent for obesity and related metabolic disorders.
Mechanism of Action
S-Petasin exerts its diverse biological effects through multiple mechanisms:
-
PDE Inhibition: S-Petasin competitively inhibits PDE3 and PDE4, which increases intracellular cAMP levels and produces anti-inflammatory and bronchodilatory effects .
-
Anti-inflammatory Pathways: The compound inhibits the expression of inflammatory enzymes such as iNOS and COX-2, and reduces the production of inflammatory mediators like NO, prostaglandins, and leukotrienes .
-
Apoptosis Induction: In cancer cells, S-Petasin activates caspase cascades, increases mitochondrial membrane permeability, and promotes cytochrome c release, leading to apoptotic cell death .
-
PPAR-γ Pathway Modulation: S-Petasin down-regulates PPAR-γ expression and its target genes, inhibiting adipogenesis in pre-adipocytes .
-
Calcium Channel Modulation: S-Petasin blocks intracellular calcium influx and inhibits L-type voltage-dependent calcium channels, which may contribute to its effects on vascular and smooth muscle function .
Table 6: Molecular Targets and Mechanisms of S-Petasin
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume